Cas no 921886-06-8 (2-(2-{(3-chlorophenyl)methylsulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide)

2-(2-{(3-Chlorophenyl)methylsulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide is a synthetic organic compound featuring a substituted imidazole core with a chlorophenylthioether and hydroxymethyl functional group. Its structural complexity suggests potential utility in medicinal chemistry, particularly as an intermediate or bioactive scaffold. The presence of both a thioether linkage and a polar hydroxymethyl group enhances its reactivity and solubility profile, making it suitable for further derivatization or pharmacological studies. The acetamide moiety may contribute to hydrogen-bonding interactions, improving target binding affinity in drug design applications. This compound’s modular structure allows for tailored modifications, supporting research in enzyme inhibition or receptor modulation. Proper handling and storage are recommended due to its reactive functional groups.
2-(2-{(3-chlorophenyl)methylsulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide structure
921886-06-8 structure
Product Name:2-(2-{(3-chlorophenyl)methylsulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide
CAS No:921886-06-8
MF:C13H14ClN3O2S
MW:311.787160396576
CID:5844013
PubChem ID:18571198
Update Time:2025-05-22

2-(2-{(3-chlorophenyl)methylsulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-[2-[(3-chlorophenyl)methylsulfanyl]-5-(hydroxymethyl)imidazol-1-yl]acetamide
    • AKOS024632498
    • F2258-0769
    • 2-(2-{[(3-chlorophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide
    • 921886-06-8
    • 2-(2-((3-chlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide
    • 2-(2-{(3-chlorophenyl)methylsulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide
    • Inchi: 1S/C13H14ClN3O2S/c14-10-3-1-2-9(4-10)8-20-13-16-5-11(7-18)17(13)6-12(15)19/h1-5,18H,6-8H2,(H2,15,19)
    • InChI Key: RXTRIJPNXOKRTO-UHFFFAOYSA-N
    • SMILES: C(N)(=O)CN1C(SCC2=CC=CC(Cl)=C2)=NC=C1CO

Computed Properties

  • Exact Mass: 311.0495256g/mol
  • Monoisotopic Mass: 311.0495256g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 6
  • Complexity: 335
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 106Ų

2-(2-{(3-chlorophenyl)methylsulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide Pricemore >>

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2-(2-{(3-chlorophenyl)methylsulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide Related Literature

Additional information on 2-(2-{(3-chlorophenyl)methylsulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide

Research Briefing on 2-(2-{(3-chlorophenyl)methylsulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide (CAS: 921886-06-8)

Recent studies have highlighted the growing interest in the compound 2-(2-{(3-chlorophenyl)methylsulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide (CAS: 921886-06-8) due to its potential therapeutic applications. This imidazole derivative has been investigated for its unique pharmacological properties, particularly in the context of enzyme inhibition and antimicrobial activity. The compound's structural features, including the chlorophenyl and hydroxymethyl groups, suggest a versatile interaction profile with biological targets.

A 2023 study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of this compound as a potential inhibitor of bacterial enzymes. The research demonstrated that 921886-06-8 exhibits significant inhibitory activity against key bacterial enzymes, with an IC50 value in the low micromolar range. This finding positions the compound as a promising candidate for further development in antibiotic-resistant infections.

Further investigations have focused on the compound's mechanism of action. Molecular docking studies revealed that 2-(2-{(3-chlorophenyl)methylsulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide binds to the active site of target enzymes through hydrogen bonding and hydrophobic interactions. The hydroxymethyl group appears to play a critical role in stabilizing these interactions, while the chlorophenyl moiety contributes to binding affinity.

In addition to its antimicrobial potential, preliminary studies have suggested that this compound may have applications in cancer research. A 2024 preprint publication reported that 921886-06-8 shows selective cytotoxicity against certain cancer cell lines, particularly those with overexpression of specific metabolic enzymes. However, these findings require further validation through in vivo studies.

The pharmacokinetic properties of 2-(2-{(3-chlorophenyl)methylsulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide have also been investigated. Recent ADME (Absorption, Distribution, Metabolism, and Excretion) studies indicate moderate oral bioavailability and favorable metabolic stability, suggesting potential for oral administration in therapeutic applications.

Current research challenges include optimizing the compound's selectivity and reducing potential off-target effects. Several research groups are working on structural modifications to improve these properties while maintaining the core pharmacophore. The latest patent filings in 2024 show increasing commercial interest in derivatives of this compound.

In conclusion, 2-(2-{(3-chlorophenyl)methylsulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide (921886-06-8) represents a promising scaffold for drug development, with demonstrated activity in multiple therapeutic areas. Future research directions will likely focus on clinical translation and combination therapies, building on the strong foundation of recent preclinical studies.

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